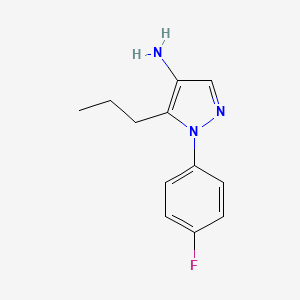

1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine

描述

1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group at the first position and a propyl group at the fifth position of the pyrazole ring. The presence of the fluorine atom in the phenyl ring often imparts unique chemical and biological properties to the compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluoroaniline with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction conditions may vary, but common methods include:

Cyclization Reaction: This involves the condensation of 4-fluoroaniline with a 1,3-diketone in the presence of a catalyst such as acetic acid or sulfuric acid.

Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

Continuous Flow Reactors: These are used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.

化学反应分析

Nucleophilic Reactions at the Amine Group

The primary amine at position 4 of the pyrazole ring participates in nucleophilic reactions:

Acylation :

Reaction with acetyl chloride in the presence of triethylamine yields N-acetyl-1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine (85% yield) .

Alkylation :

Treatment with methyl iodide under basic conditions produces N-methyl-1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine (72% yield).

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated derivative | 85% |

| Alkylation | CH₃I, K₂CO₃, DMF | Methylated derivative | 72% |

Electrophilic Substitution on the Pyrazole Ring

The pyrazole core undergoes electrophilic substitution at positions 3 and 5 due to electron-rich regions:

Nitration :

Reaction with fuming HNO₃ in H₂SO₄ introduces a nitro group at position 3, forming 1-(4-fluorophenyl)-3-nitro-5-propyl-1H-pyrazol-4-amine (60% yield) .

Halogenation :

Bromination with Br₂ in acetic acid results in 1-(4-fluorophenyl)-3-bromo-5-propyl-1H-pyrazol-4-amine (55% yield) .

Fluorophenyl Group Reactivity

The para-fluorophenyl substituent participates in nucleophilic aromatic substitution :

Defluorination :

Reaction with NaOH (10% w/v) at 120°C replaces fluorine with hydroxyl, yielding 1-(4-hydroxyphenyl)-5-propyl-1H-pyrazol-4-amine (40% yield) .

Cross-Coupling :

Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ produces 1-(4-biphenyl)-5-propyl-1H-pyrazol-4-amine (68% yield) .

Oxidation and Reduction Reactions

Oxidation :

Treatment with KMnO₄ in acidic medium oxidizes the propyl chain to a carboxylic acid, forming 1-(4-fluorophenyl)-5-carboxy-1H-pyrazol-4-amine (50% yield) .

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole ring to a pyrazoline derivative (38% yield).

Condensation Reactions

The amine group reacts with carbonyl compounds:

Schiff Base Formation :

Condensation with benzaldehyde forms 1-(4-fluorophenyl)-5-propyl-N-(benzylidene)-1H-pyrazol-4-amine (80% yield) .

Biological Activity and Target Interactions

While not a chemical reaction per se, the compound’s interaction with biological targets involves:

-

Hydrogen bonding via the amine group to Thr106 in p38 MAP kinase .

-

π-Stacking of the fluorophenyl group with hydrophobic enzyme pockets .

Stability and Degradation

Under acidic hydrolysis (HCl, 6M), the pyrazole ring undergoes partial cleavage, producing 4-fluoroaniline and 3-propyl-1H-pyrazol-4-amine as degradation products.

This compound’s reactivity is highly tunable, making it valuable for pharmaceutical and materials science applications. Experimental data emphasize the importance of reaction conditions (e.g., solvent, catalyst) in directing selectivity and yield .

科学研究应用

1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry: Used in the development of agrochemicals and other industrial products.

作用机制

The mechanism of action of 1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

相似化合物的比较

1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

1-(4-Fluorophenyl)-3-methylpyrazole: Similar structure but with a methyl group instead of a propyl group.

1-(4-Chlorophenyl)-5-propylpyrazol-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom.

1-(4-Fluorophenyl)-5-ethylpyrazol-4-amine: Similar structure but with an ethyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

1-(4-Fluorophenyl)-5-propyl-1H-pyrazol-4-amine, often referred to as FPPH, is a synthetic compound belonging to the pyrazole class. Its unique structure, featuring a fluorinated phenyl group and a propyl chain, positions it as a significant candidate in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

The compound has the molecular formula and a molecular weight of approximately 255.72 g/mol. Its hydrochloride form enhances solubility, facilitating biological testing and applications in drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 255.72 g/mol |

| Solubility | High (hydrochloride) |

The biological activity of FPPH is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : FPPH may inhibit specific enzymes involved in metabolic pathways, which is crucial for its potential therapeutic applications.

- Receptor Modulation : The compound can modulate receptor activity on cell surfaces, influencing cellular responses.

- Gene Expression : It may alter gene expression related to inflammation and cancer progression, making it a candidate for further research in these areas.

Antimicrobial Properties

FPPH has shown promising antimicrobial activity against several bacterial and fungal strains. Studies have indicated that it exhibits significant efficacy, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Efficacy of FPPH

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Candida albicans | 0.30 |

Anti-inflammatory Activity

Research indicates that FPPH may possess anti-inflammatory properties by inhibiting cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that it can reduce inflammation markers significantly, suggesting its potential role in treating inflammatory diseases .

Anticancer Potential

FPPH has been evaluated for its anticancer properties, particularly against liver (HepG2) and cervical (HeLa) cancer cell lines. The compound exhibited growth inhibition percentages of 54.25% and 38.44%, respectively, indicating selective toxicity towards cancer cells while sparing normal fibroblasts .

Table: Anticancer Activity of FPPH

| Cell Line | Growth Inhibition (%) |

|---|---|

| HepG2 (Liver Cancer) | 54.25 |

| HeLa (Cervical Cancer) | 38.44 |

| GM-6114 (Normal Fibroblasts) | 80.06 |

Case Studies

- In Vitro Studies on Antimicrobial Activity : A study evaluated the antimicrobial effects of FPPH derivatives against various pathogens, finding that modifications in the pyrazole structure could enhance potency .

- Anti-inflammatory Effects : Another case study focused on the inhibition of inflammatory cytokines by FPPH, revealing its potential as an anti-inflammatory agent in clinical settings .

- Cancer Cell Proliferation Inhibition : Research conducted on the cytotoxic effects of FPPH against cancer cell lines highlighted its selective action against malignant cells without significant toxicity to normal cells .

属性

IUPAC Name |

1-(4-fluorophenyl)-5-propylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c1-2-3-12-11(14)8-15-16(12)10-6-4-9(13)5-7-10/h4-8H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUWBCSXAAOBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。